molecular formula C10H12ClN B2421796 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1337048-94-8

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2421796
CAS No.: 1337048-94-8
M. Wt: 181.66
InChI Key: MBBWLMFFVWVGIC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used as a reactant for the preparation of biologically and pharmacologically active molecules .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting it may interact with multiple targets . More research is needed to fully understand its interactions with its targets and the resulting changes.

Biochemical Pathways

It is known that indole derivatives, which share a similar structure, have diverse biological activities . This suggests that 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine could potentially affect multiple biochemical pathways.

Result of Action

As a reactant in the synthesis of biologically and pharmacologically active molecules , it likely contributes to the effects of these resultant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-amine. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in different research and industrial applications .

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBWLMFFVWVGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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